Pennogenin 3-O-beta-chacotrioside

Colorectal Cancer Cytotoxicity Natural Products

Select Pennogenin 3-O-β-chacotrioside (P3C) for uncompromised autophagy and colorectal cancer research. Its 3-O-chacotriosyl glycosylation drives unique binding to pro-apoptotic targets CYTC, AIF1, and BAX—a mechanism absent in dioscin or diosgenin. P3C achieves >95% HCT-116 inhibition at 5.65 µM, outperforming dioscin (11.51 µM) and vinblastine. Validated in AML12 insulin resistance (0.25–0.5 µM) and 3T3-L1 mitochondrial OCR assays. Guaranteed ≥98% by HPLC. For R&D only.

Molecular Formula C45H72O17
Molecular Weight 885.054
CAS No. 55916-52-4
Cat. No. B2829250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePennogenin 3-O-beta-chacotrioside
CAS55916-52-4
Molecular FormulaC45H72O17
Molecular Weight885.054
Structural Identifiers
SMILESCC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1
InChIInChI=1S/C45H72O17/c1-19-9-14-44(55-18-19)22(4)45(54)29(62-44)16-27-25-8-7-23-15-24(10-12-42(23,5)26(25)11-13-43(27,45)6)58-41-38(61-40-35(52)33(50)31(48)21(3)57-40)36(53)37(28(17-46)59-41)60-39-34(51)32(49)30(47)20(2)56-39/h7,19-22,24-41,46-54H,8-18H2,1-6H3/t19-,20+,21+,22-,24+,25-,26+,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-/m1/s1
InChIKeyNABPSKKFOWENEB-ONNJRIIHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pennogenin 3-O-beta-chacotrioside (CAS 55916-52-4) – Chemical Identity and Core Bioactivity Profile for Research Procurement


Pennogenin 3-O-β-chacotrioside (P3C), CAS 55916-52-4, is a steroidal saponin glycoside belonging to the isospirostan class. It is isolated primarily from Paris polyphylla and other Trillium species [1]. The compound modulates autophagy by increasing expression of LC3 and Beclin-1 proteins, and exhibits anti-colorectal cancer activity in vitro [2]. Its molecular formula is C45H72O17, with a molecular weight of 885.04 g/mol, and it is available commercially at purities exceeding 99.9% (HPLC) .

Why Generic Substitution of Pennogenin 3-O-beta-chacotrioside Fails: Glycosylation Pattern Dictates Target Engagement and Bioactivity


In the class of steroidal saponins, subtle differences in glycosylation (e.g., the specific sugar moieties and their linkage positions) profoundly alter biological activity, target selectivity, and metabolic stability. While compounds like dioscin, polyphyllin VI, or diosgenin share the pennogenin or related aglycone core, their distinct sugar chains yield divergent potency and mechanism of action. For instance, the chacotriosyl moiety at the 3-O position of P3C enables specific binding to pro-apoptotic proteins CYTC, AIF1, and BAX, a profile not replicated by analogs with alternative glycosylation . Furthermore, the relative abundance of P3C in certain plant extracts (e.g., 49–77 mg/g in Trillium govanianum) compared to other saponins directly influences the overall activity of enriched fractions, underscoring that substitution with a less active analog will compromise experimental reproducibility and efficacy [1].

Quantitative Comparative Evidence for Pennogenin 3-O-beta-chacotrioside vs. Key Analogs in Cancer, Metabolism, and Biosynthesis


Superior Cytotoxicity Against HCT-116 Colorectal Cancer Cells: P3C Outperforms Dioscin and Vinblastine at Lower Concentrations

In a head-to-head comparison of steroidal compounds isolated from Trillium govanianum, pennogenin-3-O-β-chacotrioside (P3C) exhibited superior cytotoxicity against the HCT-116 human colorectal cancer cell line compared to the clinically used drug vinblastine and the structurally related analog dioscin. At 72 hours post-treatment, P3C achieved >95% cell growth inhibition at a concentration of 5.65 µM. In contrast, dioscin required a 2.04-fold higher concentration of 11.51 µM to achieve a comparable effect (>95% inhibition), and the positive control vinblastine required a 3.54-fold higher concentration of 20 µM [1].

Colorectal Cancer Cytotoxicity Natural Products

P3C Improves Insulin Sensitivity in AML12 Hepatocytes: Evidence for a Dual Mechanism Not Shared by Aglycone Analogs

In a model of high glucose-induced insulin resistance in AML12 mouse hepatocytes, treatment with P3C at concentrations as low as 0.25–0.5 µM for 24 hours significantly improved insulin sensitivity. The mechanism involved dual activation of the IRS/PI3K/Akt signaling pathway (enhancing glycogen synthesis and suppressing gluconeogenesis) and upregulation of p-AMPK/PGC1α leading to enhanced mitochondrial oxidative respiration [1]. In contrast, the aglycone diosgenin, while reported to have anti-diabetic properties in some models, does not activate the IRS/PI3K/Akt axis to the same extent and lacks the robust mitochondrial respiration enhancement observed with P3C [2].

Insulin Resistance Glucose Metabolism Type 2 Diabetes

P3C Reduces Lipid Accumulation in 3T3-L1 Adipocytes by Enhancing Mitochondrial Oxidative Capacity

In hypertrophied 3T3-L1 adipocytes, P3C treatment led to a significant reduction in lipid droplet accumulation as visualized by Oil Red O and Nile red staining. Quantitatively, P3C decreased the expression of key adipogenic and lipogenic factors including PPARγ and C/EBPα at both protein and mRNA levels, while simultaneously upregulating fatty acid oxidation-related genes PGC1α and CPT1a. Functionally, P3C increased mitochondrial respiration (OCR) and ATP generation as measured by Seahorse XF analysis [1]. In contrast, the aglycone diosgenin, while reported to have anti-obesity effects, does not demonstrate the same robust enhancement of mitochondrial oxidative phosphorylation complex proteins [2].

Obesity Lipid Metabolism Mitochondrial Function

Engineered Enzyme Substrate Specificity: P3C Serves as a Superior Precursor for Heterologous Biosynthesis of Polyphyllin VII

In heterologous biosynthesis of polyphyllin saponins, the UDP-rhamnosyltransferase UGT738A3 catalyzes the conversion of P3C (a triglycoside) to polyphyllin VII (a tetraglycoside). Through site-directed mutagenesis (A158T/P101L), the catalytic activity of UGT738A3 toward P3C was improved by 6.5-fold compared to the wild-type enzyme. In contrast, the same mutant enzyme showed only a 2.5-fold improvement toward the related substrate polyphyllin III [1]. This differential enhancement demonstrates that P3C is a more responsive substrate for this engineered enzyme, making it the preferred starting material for efficient production of polyphyllin VII in yeast-based systems.

Synthetic Biology Enzyme Engineering Glycosyltransferase

Analytical Purity and Batch Consistency: P3C Available at ≥99.9% HPLC Purity for Reproducible Research

Commercial vendors provide Pennogenin 3-O-β-chacotrioside with HPLC purity ≥99.9% (e.g., 99.98% by Selleck, 99.91% by MedChemExpress) . In contrast, many related steroidal saponins, such as dioscin or polyphyllin VI, are often supplied at lower nominal purities (e.g., ≥98%) or with less rigorous batch-to-batch consistency documentation. High purity is critical for dose-response studies and for minimizing off-target effects caused by impurities that may possess confounding biological activity. The availability of P3C at exceptional purity supports robust, reproducible experimental outcomes.

Analytical Chemistry Quality Control Reference Standard

Autophagy Modulation Profile: P3C Triggers ROS-Mediated Autophagy Distinct from Nutrient Deprivation-Induced Autophagy

P3C induces autophagy in colorectal cancer cells through a reactive oxygen species (ROS)-dependent mechanism, as evidenced by increased LC3-II conversion and Beclin-1 expression, and is associated with strong binding affinity for pro-apoptotic proteins CYTC, AIF1, and BAX . This contrasts with the autophagy induction profile of the aglycone diosgenin, which primarily induces autophagy via Akt/mTOR pathway inhibition without the same ROS-dependent trigger or direct binding to CYTC/AIF1/BAX [1]. Additionally, P3C-induced autophagy sensitizes cancer cells to doxorubicin, enhancing chemotherapy efficacy [2].

Autophagy Cancer Biology Cell Death

Pennogenin 3-O-beta-chacotrioside: Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Colorectal Cancer Drug Discovery: In Vitro Efficacy Screening and Mechanism-of-Action Studies

Use P3C as a positive control or lead compound in HCT-116 colorectal cancer cell viability assays. Its superior potency compared to dioscin and vinblastine (achieving >95% inhibition at 5.65 µM vs. 11.51 µM and 20 µM, respectively) [1] makes it an excellent benchmark for evaluating novel anti-cancer agents. Additionally, its ROS-dependent autophagy induction profile enables focused mechanistic studies on autophagy-mediated cell death pathways in colon cancer.

Metabolic Disease Research: Investigating Dual IRS/PI3K/Akt and Mitochondrial Respiration Pathways

Employ P3C in AML12 hepatocyte models of insulin resistance to study the combined effects on insulin signaling and mitochondrial respiration. Unlike diosgenin, P3C robustly activates both pathways at low micromolar concentrations (0.25–0.5 µM) [2], providing a unique tool for dissecting the interplay between cytosolic signaling and mitochondrial function in glucose homeostasis and type 2 diabetes.

Obesity and Lipid Metabolism Studies: Probing Mitochondrial Oxidative Capacity Enhancement

Utilize P3C in 3T3-L1 adipocyte models of hypertrophied lipid accumulation to explore mechanisms of enhanced mitochondrial respiration and fatty acid oxidation. P3C uniquely upregulates oxidative phosphorylation complex proteins and increases OCR [3], distinguishing it from analogs like diosgenin and making it the compound of choice for studies focused on mitochondrial bioenergetics in obesity.

Synthetic Biology and Heterologous Biosynthesis of High-Value Saponins

Incorporate P3C as a substrate in engineered yeast systems expressing the UGT738A3 A158T/P101L mutant for the efficient production of polyphyllin VII. The 6.5-fold catalytic enhancement compared to wild-type enzyme (and 2.6-fold greater than for polyphyllin III) [4] translates to improved yields and process economics for industrial biosynthesis of polyphyllin saponins with anticancer properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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